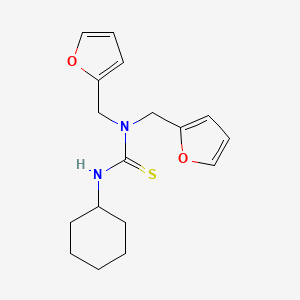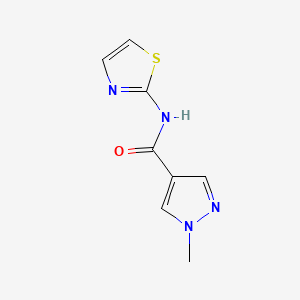
(2E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes nitro, cyano, and chloro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, a chlorinated aromatic compound, undergoes nitration to introduce nitro groups.
Cyanation: The nitrated intermediate is then subjected to cyanation to introduce the cyano group.
Amidation: The final step involves the formation of the amide bond through a reaction with an appropriate amine.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Types of Reactions:
Oxidation: The nitro groups in the compound can undergo further oxidation to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can also be reduced to amines under suitable conditions using reagents like hydrogen gas and a metal catalyst.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic medium.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aromatic compounds.
Chemistry
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a precursor in organic synthesis.
Biology and Medicine
- Investigated for its potential as an antimicrobial agent due to the presence of nitro groups.
- Explored for its cytotoxic properties against certain cancer cell lines.
Industry
- Potential applications in the development of new materials with specific electronic or optical properties.
- Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE depends on its application. For instance:
Antimicrobial Activity: The nitro groups can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Cytotoxic Activity: The compound may interact with cellular proteins and DNA, leading to cell death through apoptosis or necrosis.
Similar Compounds
(E)-N~1~-(2-BROMO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE: Similar structure but with a bromo group instead of a chloro group.
(E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-AMINOPHENYL)-2-PROPENAMIDE: Similar structure but with an amino group instead of a nitro group on the phenyl ring.
Uniqueness
- The presence of both nitro and cyano groups in (E)-N~1~-(2-CHLORO-5-NITROPHENYL)-2-CYANO-3-(4-NITROPHENYL)-2-PROPENAMIDE makes it particularly reactive and versatile for various chemical transformations.
- The chloro group provides a site for further functionalization through substitution reactions.
Properties
Molecular Formula |
C16H9ClN4O5 |
|---|---|
Molecular Weight |
372.72 g/mol |
IUPAC Name |
(E)-N-(2-chloro-5-nitrophenyl)-2-cyano-3-(4-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H9ClN4O5/c17-14-6-5-13(21(25)26)8-15(14)19-16(22)11(9-18)7-10-1-3-12(4-2-10)20(23)24/h1-8H,(H,19,22)/b11-7+ |
InChI Key |
BJMXYYQRVBPSFU-YRNVUSSQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,4-dichlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10900093.png)
![methyl 2-[({[5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B10900106.png)

![6-{[4-(Naphthalen-1-yl)-1,3-thiazol-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10900109.png)
![4-[5-[(2,3-dimethylphenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10900117.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-[4-(piperidin-1-ylcarbonyl)phenyl]furan-2-carboxamide](/img/structure/B10900128.png)
![1-[(2,6-dichlorophenoxy)methyl]-N-(5-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10900130.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10900135.png)
![4-chloro-N-{3-[N-(3-chlorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B10900144.png)
![2-{[4-allyl-5-(4-toluidinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-hydroxybenzylidene)propanohydrazide](/img/structure/B10900145.png)
![N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]-3-methylbutanehydrazide](/img/structure/B10900153.png)
![N'-[(1E)-1-(4-cyclohexylphenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B10900161.png)

![1-[(3-chloro-4-fluorophenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10900172.png)
